molecular formula C20H21NO3 B2543748 N-(2-methoxy-2-phenylbutyl)benzofuran-2-carboxamide CAS No. 1706014-70-1

N-(2-methoxy-2-phenylbutyl)benzofuran-2-carboxamide

Cat. No. B2543748
M. Wt: 323.392
InChI Key: GQICWJXNKDMDEJ-UHFFFAOYSA-N
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Description

Neuroprotective and Antioxidant Effects

The novel benzofuran-2-carboxamide derivatives, including N-(2-methoxy-2-phenylbutyl)benzofuran-2-carboxamide, have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds were tested using primary cultured rat cortical neuronal cells and in vitro cell-free bioassays. The study identified that certain substitutions on the benzofuran moiety, such as the -CH3 at the R2 position, significantly contribute to the neuroprotective action against excitotoxic damage. This effect was comparable to memantine, a known NMDA antagonist. Additionally, the presence of an -OH group at the R3 position also enhanced the anti-excitotoxic effects. The derivatives demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, indicating their potential as lead compounds for further development in neuroprotection and antioxidant therapy .

Anticancer Activity and NF-κB Inhibition

In the quest for new anticancer agents, a series of benzofuran-2-carboxamide derivatives were designed and synthesized. These compounds were tested against various human cancer cell lines and were found to exhibit potent cytotoxic activities. Moreover, they inhibited NF-κB transcriptional activity, which is a pivotal factor in cancer progression. The study highlighted the importance of hydrophobic groups and the +M effect on the N-phenyl ring for enhancing anticancer and NF-κB inhibitory activities. One particular derivative, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, emerged as a lead scaffold with significant anticancer activity and NF-κB inhibition, providing a promising direction for future anticancer drug development .

Molecular Structure Analysis

The crystal and molecular structure of a related benzofuran derivative was determined using single crystal X-ray diffraction. The compound exhibited a monoclinic space group and was characterized by intermolecular hydrogen bonds that formed a centrosymmetric dimer. Intramolecular hydrogen bonding and π-π interactions were also observed, contributing to the stability of the packing structure. These structural features are crucial for understanding the interactions and potential reactivity of benzofuran derivatives, including N-(2-methoxy-2-phenylbutyl)benzofuran-2-carboxamide .

Antimicrobial Activity

Derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, which share a similar benzofuran core with N-(2-methoxy-2-phenylbutyl)benzofuran-2-carboxamide, were synthesized and characterized. These compounds were tested for antimicrobial activity against various microorganisms, including Gram-positive cocci, Gram-negative rods, and yeasts. The study provided NMR spectra and, for selected compounds, X-ray crystal structures. The antimicrobial testing of these derivatives contributes to the understanding of the potential applications of benzofuran derivatives in combating microbial infections .

Scientific Research Applications

Synthesis and Biological Activities

N-(2-methoxy-2-phenylbutyl)benzofuran-2-carboxamide belongs to a class of compounds that have been synthesized and evaluated for their potential biological activities. For instance, a series of benzofuran hydroxyamic acids, including compounds with structural similarities to N-(2-methoxy-2-phenylbutyl)benzofuran-2-carboxamide, were synthesized and found to be potent inhibitors of the 5-lipoxygenase enzyme, suggesting potential anti-inflammatory applications (Ohemeng et al., 1994).

Neuroprotective and Antioxidant Effects

Research has also focused on the synthesis of novel benzofuran-2-carboxamide derivatives to evaluate their neuroprotective and antioxidant activities. For example, derivatives exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage, suggesting their potential in treating neurodegenerative diseases (Cho et al., 2015).

Selective Ligands for Receptors

Another study explored the synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. These compounds exhibited high affinity at the sigma-1 receptor, indicating potential for therapeutic applications in neuropsychiatric or neurodegenerative disorders (Marriott et al., 2012).

Supramolecular Chemistry

The structural versatility of benzofuran derivatives extends to their application in supramolecular chemistry. For instance, N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrated a novel mode of organization, suggesting potential applications in the design of new materials or nanoscale objects (Lightfoot et al., 1999).

properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-20(23-2,16-10-5-4-6-11-16)14-21-19(22)18-13-15-9-7-8-12-17(15)24-18/h4-13H,3,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQICWJXNKDMDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-phenylbutyl)benzofuran-2-carboxamide

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